N-1H-1,2,4-triazol-3-ylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

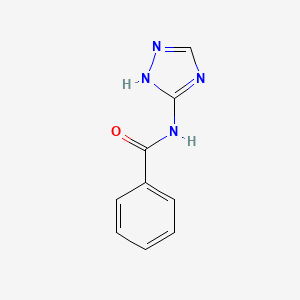

“N-1H-1,2,4-triazol-3-ylbenzamide” is a synthetic product that is a white crystalline solid . The IUPAC name for this compound is "2-hydroxy-N-(1H-1,2,4-triazol-3-yl)benzamide" .

Molecular Structure Analysis

The molecular formula of “N-1H-1,2,4-triazol-3-ylbenzamide” is C9H8N4O2 . The molecular weight is 204.19 . The SMILES notation for this compound is C(=O)(C2C(O)=CC=CC=2)NC1=NNC=N1 .Physical And Chemical Properties Analysis

“N-1H-1,2,4-triazol-3-ylbenzamide” is a white crystalline solid with a melting point of 105°C . It has a molecular weight of 204.18500, a density of 1.552, and a LogP of 0.83560 .Scientific Research Applications

Anticancer Activity

N-(4H-1,2,4-triazol-3-yl)benzamide: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . The ability to form hydrogen bonds with different targets improves the pharmacokinetics and pharmacological properties, making these derivatives significant in cancer research.

Antimicrobial Properties

The triazole derivatives exhibit notable antimicrobial properties. They have been tested against a range of bacteria, including Gram-positive and Gram-negative strains . The structural diversity of these compounds allows for the development of new antimicrobials with potential use in treating infectious diseases.

Synthesis and Chemical Diversity

The synthesis of N-(4H-1,2,4-triazol-3-yl)benzamide derivatives provides a platform for chemical diversity. Various synthetic strategies have been employed to create regioselective N1-substituted 3-amino-1,2,4-triazoles, leading to products with structural diversity . This diversity is crucial for the discovery of compounds with unique biological activities.

Therapeutic Applications

Triazoles and their derivatives, including N-(4H-1,2,4-triazol-3-yl)benzamide , have a broad range of therapeutic applications. They possess biological properties such as antiviral, antitubercular, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . This makes them valuable in the development of new medications for various health conditions.

Mechanism of Action

Target of Action

The primary target of N-(4H-1,2,4-triazol-3-yl)benzamide is Heat shock protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

N-(4H-1,2,4-triazol-3-yl)benzamide interacts with HSP90 by binding to it . Preliminary HSP90 binding assays showed that compounds similar to N-(4H-1,2,4-triazol-3-yl)benzamide exhibited significant HSP90α binding affinity . Molecular modeling studies confirmed the possible mode of interaction between these compounds and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .

Biochemical Pathways

The binding of N-(4H-1,2,4-triazol-3-yl)benzamide to HSP90 affects the protein’s function, leading to the degradation of client proteins via the ubiquitin–proteasome pathway .

Result of Action

The binding of N-(4H-1,2,4-triazol-3-yl)benzamide to HSP90 and the subsequent degradation of client proteins can lead to the inhibition of tumor growth and proliferation . This makes N-(4H-1,2,4-triazol-3-yl)benzamide a potential anticancer agent .

properties

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-8(7-4-2-1-3-5-7)12-9-10-6-11-13-9/h1-6H,(H2,10,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLDHTXWOIYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![6-{[(4aS*,7aR*)-4-(2-methoxyethyl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}quinoline](/img/structure/B5524177.png)

![4-[(3-bromo-4-methoxybenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5524178.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2,2-diphenylacetamide](/img/structure/B5524185.png)

![5-{3-[2-(2-furyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5524188.png)

![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)

![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)